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Compound of Interest

Compound Name: 5-(4-chlorophenyl)-1H-tetrazole

Cat. No.: B095277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 5-
(4-chlorophenyl)-1H-tetrazole, a molecule of interest in medicinal chemistry and materials

science. This document details the key spectroscopic data and provides comprehensive

experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR),

Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

spectroscopy.

Chemical Structure and Properties
5-(4-chlorophenyl)-1H-tetrazole is a solid organic compound with the molecular formula

C₇H₅ClN₄ and a molecular weight of 180.59 g/mol .[1][2] The structural integrity of the

compound is crucial for its biological activity and material properties, necessitating thorough

spectroscopic analysis for confirmation.

Caption: Chemical structure of 5-(4-chlorophenyl)-1H-tetrazole.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 5-(4-
chlorophenyl)-1H-tetrazole.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment Solvent

11.60 - 16.81 broad singlet - N-H (tetrazole) DMSO-d₆

8.00 - 8.07 doublet 8.28 - 8.8 2H, Ar-H DMSO-d₆

7.61 - 7.70 doublet 8.25 - 8.8 2H, Ar-H DMSO-d₆

Data compiled from multiple sources.[3][4][5][6]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Assignment Solvent

154.96 - 155.8 C (tetrazole) DMSO-d₆

135.82 - 136.9 C-Cl DMSO-d₆

129.43 - 130.6 Ar-CH DMSO-d₆

128.61 - 129.7 Ar-CH DMSO-d₆

123.1 - 124.1
C-C (ipso-carbon attached to

tetrazole)
DMSO-d₆

Data compiled from multiple sources.[3][4][5][6]

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3385 broad N-H stretching

2927 - 2696 - C-H stretching (aromatic)

1634 - 1650 medium C=N stretching (tetrazole ring)

1457 - 1437 - C=C stretching (aromatic ring)

1095 - 1083 - C-Cl stretching
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Data compiled from multiple sources.[3][4][5][6]

Table 4: Mass Spectrometry Data
Technique m/z Assignment

GC-MS 180 [M]⁺

GC-MS 152 [M-N₂]⁺

GC-MS 125 [M-N₂-HCN]⁺

Data from PubChem.[1]

Table 5: UV-Visible Spectroscopic Data
λmax (nm) Solvent

214, 254 Ethanol

Data from ACS Publications.[6]

Experimental Protocols
The following are detailed protocols for the spectroscopic characterization of 5-(4-
chlorophenyl)-1H-tetrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Instrumentation: 300 MHz or 400 MHz NMR Spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 5-(4-chlorophenyl)-1H-tetrazole.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Solvent: DMSO-d₆

Temperature: 298 K

Spectral Width: -2 to 16 ppm

Number of Scans: 16

Relaxation Delay: 1.0 s

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Solvent: DMSO-d₆

Temperature: 298 K

Spectral Width: -10 to 200 ppm

Number of Scans: 1024

Relaxation Delay: 2.0 s

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm

for ¹H and δ = 39.52 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with a KBr pellet press or an Attenuated Total Reflectance

(ATR) accessory.

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 5-(4-chlorophenyl)-1H-tetrazole with approximately 100 mg of dry KBr

powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

Transfer the powder to a pellet-pressing die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.[4]

Data Acquisition:

Record a background spectrum of the empty sample compartment or a blank KBr pellet.

Place the KBr pellet containing the sample in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

Prepare a dilute solution of 5-(4-chlorophenyl)-1H-tetrazole (approximately 1 mg/mL) in a

volatile organic solvent such as methanol or ethyl acetate.[7]

Ensure the sample is fully dissolved and free of particulate matter.
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GC-MS Parameters:

Injection Volume: 1 µL

Injector Temperature: 250 °C

Carrier Gas: Helium

Column: A non-polar capillary column (e.g., DB-5ms).

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10

°C/min, and hold for 5 minutes.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500

Data Analysis:

Identify the peak corresponding to 5-(4-chlorophenyl)-1H-tetrazole in the total ion

chromatogram.

Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and major

fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.

Instrumentation: UV-Vis Spectrophotometer.

Sample Preparation:

Prepare a stock solution of 5-(4-chlorophenyl)-1H-tetrazole in a UV-transparent solvent,

such as ethanol.

Perform serial dilutions to obtain a concentration that gives an absorbance reading between

0.1 and 1.0.
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Data Acquisition:

Use a quartz cuvette with a 1 cm path length.

Record a baseline spectrum using the pure solvent.

Record the UV-Vis spectrum of the sample solution from 200 to 400 nm.[8]

Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic characterization of

5-(4-chlorophenyl)-1H-tetrazole and the relationships between the different analytical

techniques.
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Caption: Workflow for the spectroscopic characterization.
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Caption: Logical relationships between techniques and derived information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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